molecular formula C9H12OS B13654111 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol

Cat. No.: B13654111
M. Wt: 168.26 g/mol
InChI Key: VXIPANIKWWIQDY-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a thiophene ring substituted with two methyl groups and a propenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+

InChI Key

VXIPANIKWWIQDY-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/CO

Canonical SMILES

CC1=CC(=C(S1)C)C=CCO

Origin of Product

United States

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